

Allyl Heptanoate: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl Heptanoate*

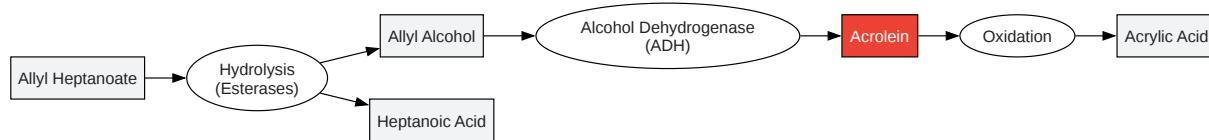
Cat. No.: *B090113*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl heptanoate, a synthetic flavoring and fragrance agent, is utilized in a variety of consumer products. This technical guide provides an in-depth review of its toxicological profile and safety data, compiled from a comprehensive analysis of peer-reviewed literature and regulatory assessments. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical safety evaluation. This document summarizes key findings on acute, subchronic, and reproductive toxicity, as well as genotoxicity, irritation, and sensitization potential. Detailed experimental methodologies for pivotal studies are provided, and all quantitative data are presented in a clear, tabular format for ease of comparison. Furthermore, metabolic pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the substance's biological interactions and the scientific processes used for its evaluation.


Chemical and Physical Properties

Allyl heptanoate (CAS No. 142-19-8), also known as allyl heptoate or prop-2-enyl heptanoate, is an ester of allyl alcohol and heptanoic acid.^{[1][2]} Its key chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₂	[2]
Molecular Weight	170.25 g/mol	[3]
Appearance	Colorless liquid	[4]
Odor	Sweet, fruity, pineapple-like	
Boiling Point	210 °C at 760 mmHg	
Flash Point	99 °C	
Specific Gravity	0.880 g/cm ³	
Solubility	Insoluble in water	

Metabolism and Toxicokinetics

Allyl heptanoate is rapidly hydrolyzed in the body by esterases, primarily in the small intestine and liver, to its constituent parts: allyl alcohol and heptanoic acid. The toxicity of **allyl heptanoate** is largely attributed to its metabolite, allyl alcohol. Allyl alcohol is then metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and cytotoxic aldehyde. Acrolein can be further oxidized to acrylic acid. This metabolic activation is central to the observed hepatotoxicity.

[Click to download full resolution via product page](#)

Metabolic pathway of **Allyl Heptanoate**.

Toxicological Profile

A summary of the key toxicological endpoints for **allyl heptanoate** is presented below.

Acute Toxicity

Allyl heptanoate is classified as harmful if swallowed or in contact with skin. Acute toxicity studies have established the following median lethal dose (LD50) values.

Species	Route	LD50	Reference
Rat	Oral	500 mg/kg	
Mouse	Oral	630 mg/kg	
Rabbit	Dermal	810 mg/kg	

Repeated Dose Toxicity

Subchronic toxicity has been evaluated in a 90-day oral study in rodents.

Study	Species	Dosing	NOAEL	Key Findings	Reference
90-day study (OECD 408)	Wistar Rat	0, 100, 400, 1500 ppm in diet	84.25 mg/kg/day (males)	Decreased body weight and food consumption at ≥ 400 ppm. No mortality or treatment-related effects on hematology, clinical biochemistry, or histopathology.	

Genotoxicity

Allyl heptanoate has been found to be non-genotoxic in a battery of in vitro assays.

Assay	System	Metabolic Activation	Result	Reference
Blue-Screen Assay	Human Cells	With and without S9	Negative	
In Vitro Micronucleus Test	Mammalian Cells	Not specified	Non-clastogenic	

Carcinogenicity

Allyl heptanoate is not classified as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH).

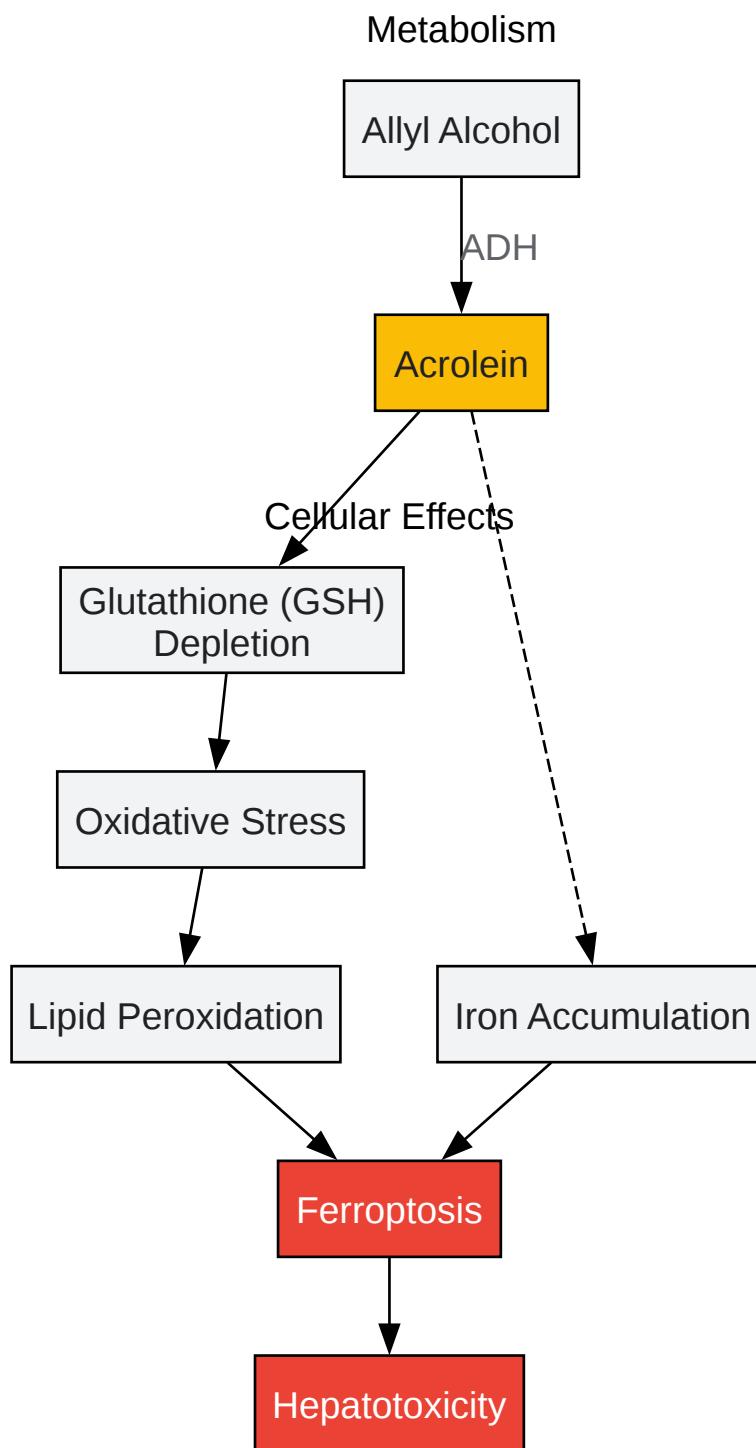
Reproductive and Developmental Toxicity

Studies conducted according to OECD guidelines indicate no adverse effects on fertility or development at doses that do not cause maternal toxicity.

| Study | Species | Dosing | NOAEL (Developmental) | NOAEL (Fertility) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | OECD 414 | Wistar Rat | 100, 400, 1500 ppm in diet (Gestation days 5-20) | 77.4 mg/kg/day | N/A | No signs of teratogenicity or developmental toxicity. | | | OECD 421 | Sprague Dawley Rat | 0, 10, 30, 100 mg/kg/day (Oral gavage) | 100 mg/kg/day | 100 mg/kg/day | No treatment-related effects on reproductive performance, fertility, or offspring viability. | |

Dermal and Ocular Irritation

Allyl heptanoate is reported to be a skin and eye irritant. A Draize test in rabbits showed moderate skin irritation after 24 hours of exposure to 500 mg.


Skin Sensitization

In a human maximization test, **allyl heptanoate** did not induce skin sensitization.

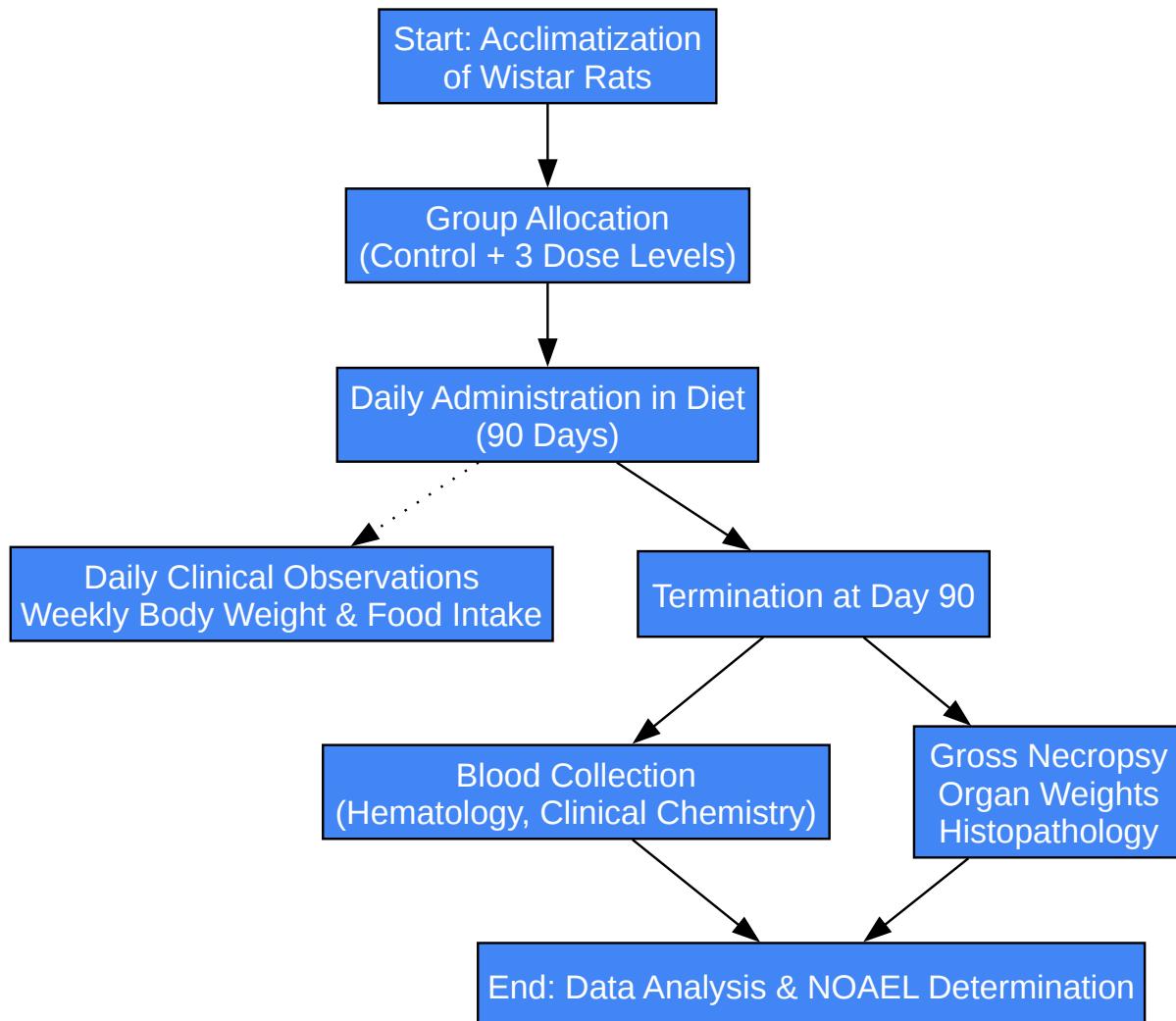
Safety and Risk Assessment

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that **allyl heptanoate** is not genotoxic and that the Margin of Exposure (MOE) for repeated dose and reproductive toxicity is adequate at current use levels. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0-0.15 mg/kg body weight, which is equivalent to 0.05 mg/kg of its metabolite, allyl alcohol.

The primary mechanism of toxicity for **allyl heptanoate** is linked to the metabolic formation of acrolein from allyl alcohol. Acrolein is a potent electrophile that can deplete cellular glutathione (GSH), leading to oxidative stress and cell death. Recent studies suggest that the hepatotoxicity induced by allyl alcohol may involve ferroptosis, an iron-dependent form of regulated cell death.

[Click to download full resolution via product page](#)

Proposed signaling pathway for Allyl Alcohol-induced hepatotoxicity.


Experimental Protocols

The toxicological data for **allyl heptanoate** are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study (based on OECD 408)

This study evaluates the subchronic oral toxicity of a substance.

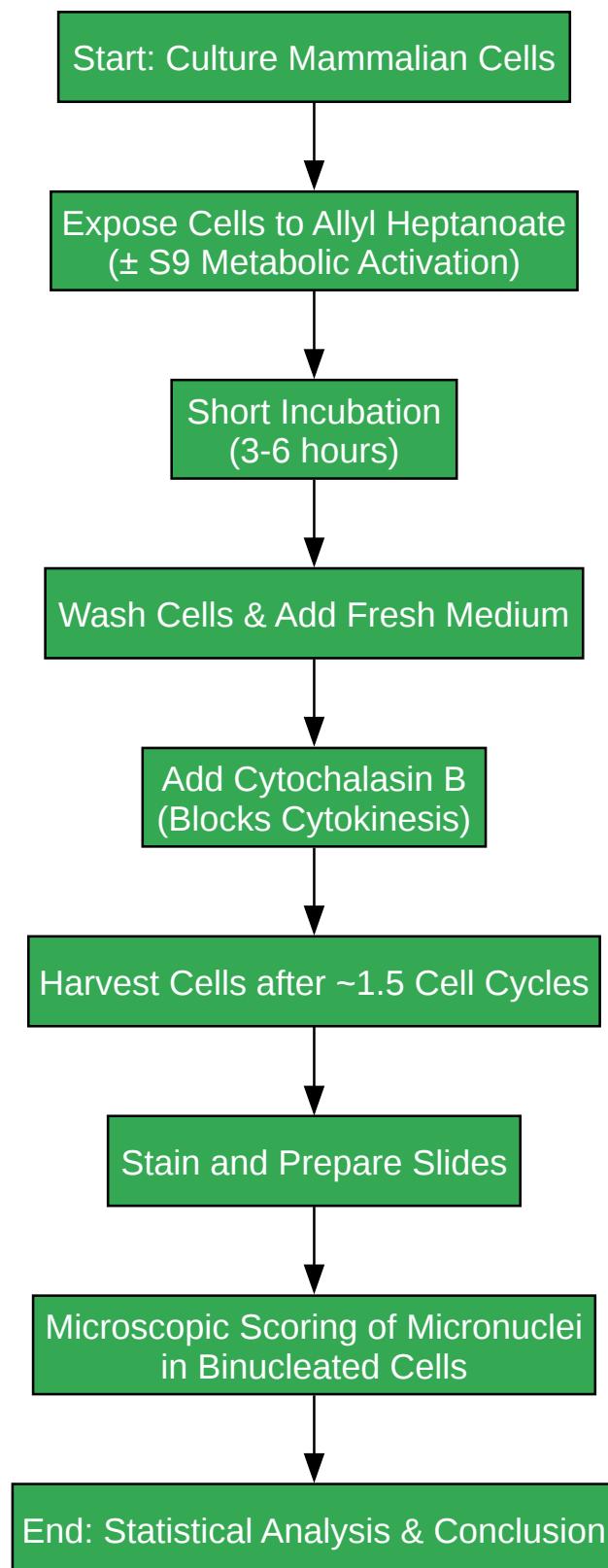
- **Test System:** Wistar rats are typically used. Groups of at least 10 male and 10 female animals are assigned to control and at least three dose groups.
- **Administration:** The test substance is administered daily in the diet for 90 days.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** At termination, blood samples are collected for hematology and clinical biochemistry analysis.
- **Pathology:** All animals undergo a full necropsy. Organs are weighed, and tissues from control and high-dose groups are examined microscopically.

[Click to download full resolution via product page](#)

Workflow for a 90-Day Repeated Dose Toxicity Study (OECD 408).

Prenatal Developmental Toxicity Study (based on OECD 414)

This study assesses the potential for adverse effects on the pregnant female and the developing fetus.


- Test System: Pregnant Wistar rats (approximately 20-24 per group) are used.

- Administration: The test substance is administered daily by diet or gavage during the period of major organogenesis (e.g., gestation days 5-20 for rats).
- Maternal Observations: Dams are observed for clinical signs, and body weight and food consumption are monitored throughout gestation.
- Fetal Examination: Shortly before natural delivery, females are euthanized, and the uterus is examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)

This assay detects genotoxic damage leading to the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

- Test System: Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are used.
- Exposure: Cells are exposed to at least three concentrations of the test substance, with and without an external metabolic activation system (S9 fraction).
- Treatment: After a short exposure period (e.g., 3-6 hours), the substance is removed, and cells are incubated. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.
- Analysis: Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells. A statistically significant increase in micronuclei indicates a clastogenic or aneuploid effect.

[Click to download full resolution via product page](#)

Workflow for the In Vitro Micronucleus Test (OECD 487).

Conclusion

The available toxicological data for **allyl heptanoate** indicate a well-characterized safety profile. It exhibits moderate acute toxicity and is a skin and eye irritant. Repeated oral exposure in rats resulted in decreased body weight at high doses, but no significant organ toxicity. **Allyl heptanoate** is not genotoxic, carcinogenic, or a reproductive/developmental toxicant under the conditions of the studies. Its toxicity is primarily mediated by its metabolite, allyl alcohol. The established ADI and favorable RIFM safety assessment support its continued use as a flavoring and fragrance ingredient within the defined safe limits. This comprehensive guide provides the necessary technical information for informed risk assessment and further research by professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl Heptanoate: Unmasking The Flavor And Fragrance Powerhouse [chemicalbull.com]
- 2. Allyl Heptanoate | C10H18O2 | CID 8878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. oecd.org [oecd.org]
- To cite this document: BenchChem. [Allyl Heptanoate: A Comprehensive Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090113#toxicological-profile-and-safety-data-for-allyl-heptanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com